4,6,7-Trimethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid

Photostability Flavin degradation Alkaline hydrolysis

4,6,7-Trimethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid (CAS 1214-95-5), systematically known as 1,2-dihydro-2-keto-1,6,7-trimethyl-quinoxaline-3-carboxylic acid, is a heterocyclic compound of the quinoxalinone class. It is a documented degradation product (designated QO1) in the alkaline hydrolysis of lumiflavin, a key photolysis pathway relevant to riboflavin stability.

Molecular Formula C12H12N2O3
Molecular Weight 232.23 g/mol
CAS No. 1214-95-5
Cat. No. B1392448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6,7-Trimethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid
CAS1214-95-5
Molecular FormulaC12H12N2O3
Molecular Weight232.23 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)N(C(=O)C(=N2)C(=O)O)C
InChIInChI=1S/C12H12N2O3/c1-6-4-8-9(5-7(6)2)14(3)11(15)10(13-8)12(16)17/h4-5H,1-3H3,(H,16,17)
InChIKeyHSXBRGNJMILINR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6,7-Trimethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid: What Scientific Buyers Need to Know About This Heterocyclic Scaffold


4,6,7-Trimethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid (CAS 1214-95-5), systematically known as 1,2-dihydro-2-keto-1,6,7-trimethyl-quinoxaline-3-carboxylic acid, is a heterocyclic compound of the quinoxalinone class . It is a documented degradation product (designated QO1) in the alkaline hydrolysis of lumiflavin, a key photolysis pathway relevant to riboflavin stability [1]. This compound features a core 3-oxo-3,4-dihydroquinoxaline structure substituted with methyl groups at the 4, 6, and 7 positions, distinguishing it from other quinoxaline-2-carboxylic acid analogs frequently encountered in kinase inhibitor and antimicrobial screening libraries, where substitution patterns critically govern biological target engagement [2].

Why Generic Quinoxaline-2-carboxylic Acids Cannot Substitute for 4,6,7-Trimethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid


Within the quinoxaline-2-carboxylic acid family, minor variations in the number and position of methyl substituents on the benzo ring dramatically alter both physicochemical properties and biological recognition [1]. The specific 4,6,7-trimethyl configuration of this compound, versus the 6,7-dimethyl or unsubstituted analogs, dictates its role as the primary end-product (QO1) under specific alkaline degradation conditions of isoalloxazine rings, unlike co-produced quinoxaline derivatives (QO2-QO4) which form via competing pathways [2]. In pharmacological contexts, analogous substituted quinoxaline carboxylic acids exhibit IC50 values ranging from 4 nM to >10 µM against kinase targets like PASK depending solely on substitution geometry . Therefore, procurement of a generic 'quinoxaline-2-carboxylic acid' or a similar-sounding analog without verifying the exact 4,6,7-trimethyl-3-oxo substitution pattern risks introducing an entity with entirely different reactivity, stability, and bioactivity profiles, invalidating comparative experimental results.

Quantitative Differentiation Guide for 4,6,7-Trimethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid


Reaction Pathway Selectivity: QO1 as the Primary Degradation Product Over QO2, QO3, and QO4

Under defined alkaline conditions (NaOH, pH 14–14.6, room temperature), the isoalloxazine ring of lumiflavin degrades into four distinct quinoxaline derivatives. The target compound (QO1) is formed as a primary product, distinguishing it from the secondary products QO2 (2-methoxy-6,7-dimethyl-quinoxaline-3-carboxylic acid), QO3 (methyl-quinoxaline-2-ol), and QO4 (3-hydroxy-1,6,7-trimethyl-1H-quinoxaline-2-one) which result from different bond-scission sequences [1]. The rate constant for QO1 formation is directly linked to the primary hydrolysis pathway, while QO2-QO4 formation constants reflect subsequent or parallel minor pathways, making QO1 the dominant and kinetically distinct species in the degradation cascade .

Photostability Flavin degradation Alkaline hydrolysis

Structural Differentiation from PASK Inhibitor Scaffolds: Substitution Pattern Dictates Potency

Patents covering substituted quinoxaline-2-carboxylic acids as PAS kinase (PASK) inhibitors reveal that the 4,6,7-trimethyl-3-oxo configuration represents a distinct scaffold compared to the optimized leads. For example, the high-potency PASK inhibitor BioE-1115 (IC50 ~ 4 nM) features a different quinoxaline substitution pattern, while the target compound's specific methylation geometry has not been reported to achieve comparable single-digit nM PASK inhibition [1]. This substitution-dependent potency drop-off is a recurrent theme in quinoxaline SAR: minor structural changes can reduce potency by >1000-fold against specific kinase targets . Thus, the target compound occupies a unique structural niche that is distinguishable from the low-nM PASK inhibitor series.

Kinase inhibition PASK SAR

Analytical Reference Standard Utility: Unique Physicochemical Signature vs. Other Quinoxalinones

As the specific QO1 degradation product, 4,6,7-trimethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid possesses a unique combination of molecular formula (C12H12N2O3), molecular weight (232.24 g/mol), and InChI Key (HSXBRGNJMILINR-UHFFFAOYSA-N) that distinguishes it from all other co-eluting quinoxalinones in reverse-phase HPLC-MS analysis of flavin degradation mixtures . This unambiguous analytical signature is critical for method development, as related degradation products QO2 and QO4 have different molecular weights and retention times, enabling precise quantification of each species without cross-interference [1].

Analytical Chemistry Reference Standard HPLC-MS

Limited Evidence of Direct Xanthine Oxidase Inhibition: No Advantage Over Known Quinoxaline Inhibitors

Searches of BindingDB and ChEMBL for the exact compound yield no direct xanthine oxidase inhibitory data comparable to known potent quinoxaline-2-carboxylic acid derivatives like CHEMBL1078685 (IC50 4.80–15 nM) or CHEMBL4445985 (Ki 4.20 nM) [1]. While structurally related quinoxaline-2-carboxylic acids are potent XO inhibitors, the 4,6,7-trimethyl-3-oxo variant does not appear in the curated bioactivity databases for this target [2]. This absence of data should caution against assuming class-level XO inhibitory activity when selecting this compound for purine metabolism studies.

Xanthine oxidase Enzyme inhibition SAR

Best Application Scenarios for Procuring 4,6,7-Trimethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid


Certified Reference Standard for Flavin Photostability and Degradation Studies

This compound is the essential analytical standard for identifying and quantifying the QO1 degradation pathway in lumiflavin and riboflavin photolysis research. As established in Section 3, its unique chromatographic and mass spectral signature, distinct from co-formed QO2, QO3, and QO4, makes it the only reliable marker for the primary alkaline hydrolysis route [1]. Laboratories developing stability-indicating HPLC methods for flavin-containing formulations must use this exact CAS-numbered standard to ensure method accuracy and regulatory compliance.

Scaffold for Negative Control or SAR Baseline in Quinoxaline Kinase Inhibitor Programs

Given the class-level evidence that the 4,6,7-trimethyl substitution pattern is absent from high-potency PASK inhibitor patents (Section 3, Evidence Item 2), this compound can serve as a structurally matched negative control or SAR baseline. Its defined but non-optimized substitution geometry allows medicinal chemistry teams to benchmark the impact of methylation patterns on kinase selectivity and potency, comparing it directly against the BioE-1115 series (IC50 ~ 4 nM) to quantify the potency gain from alternative substituent arrangements [2].

Synthetic Intermediate for Novel 6,7-Disubstituted Quinoxaline Derivatives

The free carboxylic acid at position 2 and the intact 3-oxo group provide two orthogonal handles for further derivatization, distinguishing it from ester or amide analogs that require deprotection steps. This compound is thus a preferred starting material for synthesizing 6,7-asymmetrically disubstituted quinoxalinecarboxylic acid derivatives described in patent EP 1 020 453 B1 for AMPA receptor antagonist programs, where the 6,7-substitution pattern is a critical determinant of neuropharmacological activity [3].

Quote Request

Request a Quote for 4,6,7-Trimethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.